alpha-Cypermethrin1-EpimericMixture

Description

Contextualization within Pyrethroid Insecticide Class Research

The development of pyrethroid insecticides began with the study of natural pyrethrins (B594832), compounds extracted from chrysanthemum flowers, which were known for their potent insecticidal properties but lacked environmental stability. wikipedia.orgnih.gov Scientific efforts in the mid-20th century focused on elucidating the structure of pyrethrins, which led to the synthesis of more stable and effective analogues, known as synthetic pyrethroids. mdpi.comnih.gov

The first generation of synthetic pyrethroids, such as allethrin (B1665230) and resmethrin, replicated the fast-acting nature of natural pyrethrins but still suffered from instability in light and air. nih.govnih.gov A significant breakthrough came with the development of photostable pyrethroids like permethrin, which allowed for their use in agriculture. mdpi.com Subsequent research led to the creation of even more potent "Type II" pyrethroids, characterized by the inclusion of an alpha-cyano group in their structure, such as cypermethrin (B145020). nih.govmdpi.com Alpha-cypermethrin (B165848) represents a further refinement, isolating the most active cis-isomers of cypermethrin to enhance insecticidal activity. inchem.orgwho.int This progression highlights a continuous research drive to maximize efficacy while navigating challenges such as insect resistance. mdpi.comresearchgate.net

Significance of Epimeric Composition in Research Paradigms

The insecticidal activity of pyrethroids is highly stereospecific, meaning the three-dimensional arrangement of atoms in the molecule dramatically influences its biological function. researchgate.net Cypermethrin has three chiral centers, resulting in eight possible stereoisomers. eurl-pesticides.eu Research has consistently shown that the cis-isomers are more biologically active than the trans-isomers. inchem.org

Alpha-cypermethrin is formulated to contain more than 90% of the most insecticidally potent enantiomeric pair of the four cis-isomers. inchem.orgwho.int This enrichment has profound implications for research. The study of alpha-cypermethrin allows scientists to investigate the specific properties of these highly active isomers without the confounding presence of the less active ones found in standard cypermethrin.

The significance of this specific epimeric composition extends to environmental and biological studies. Different enantiomers can exhibit stereoselective degradation in the environment, meaning one isomer may break down faster than the other. iaea.orgresearchgate.net This has been observed for alpha-cypermethrin in various plants. iaea.org Furthermore, the metabolic pathways in organisms can also be stereoselective. researchgate.net Therefore, studying the epimeric mixture is critical for accurate environmental risk assessment and understanding its persistence and bioaccumulation potential. researchgate.netresearchgate.net

Table 1: Isomer Composition of Cypermethrin vs. Alpha-Cypermethrin This table illustrates the difference in isomeric composition between standard cypermethrin and the enriched alpha-cypermethrin mixture.

| Isomer Pair | Isomer Names | Present in Cypermethrin | Present in Alpha-Cypermethrin | Relative Insecticidal Activity |

|---|---|---|---|---|

| cis-I | (1R,3S)-αS + (1S,3R)-αR | Yes | No | Moderate |

| cis-II | (1R,3R)-αS + (1S,3S)-αR | Yes | Yes (>90%) | High |

| trans-I | (1R,3S)-αS + (1S,3R)-αR | Yes | No | Low |

| trans-II | (1R,3R)-αS + (1S,3S)-αR | Yes | No | Low |

Source: Adapted from WHO and EURL-SRM reports. inchem.orgeurl-pesticides.eu

Evolution of Research on Alpha-Cypermethrin Epimeric Mixture

Initial research focused on the broader cypermethrin mixture, which became commercially available in the late 1970s. inchem.org The development and commercialization of alpha-cypermethrin in the mid-1980s shifted research focus towards this more potent, refined formulation. inchem.orginchem.org Studies have explored its environmental fate, including its transport, distribution, and transformation.

Key research findings indicate that alpha-cypermethrin binds strongly to soil particles, has low water solubility, and is not considered readily biodegradable in standard tests. who.intinchem.org Its degradation in soil and water is influenced by photochemical and biological processes. who.int A significant area of research has been its metabolism in plants and animals. Studies have shown that when applied to crops, the parent alpha-cypermethrin is the main residue component, with very little translocation within the plant. fao.org A notable finding from these studies is the occurrence of cis-trans isomerization of the alpha-cypermethrin residue when exposed to sunlight, altering the epimeric composition on plant surfaces. fao.org

Table 2: Research Findings on the Environmental Fate of Alpha-Cypermethrin This table summarizes key research findings regarding the behavior of alpha-cypermethrin in different environmental compartments.

| Environmental Compartment | Research Finding | Reference |

|---|---|---|

| Water | Subject to photochemical and biological degradation. Rapidly lost from the water column and adsorbs to sediment. | who.int |

| Soil | Binds strongly to soil particles, limiting mobility. Half-life in laboratory studies ranges from 20 days to 24 weeks. | inchem.orgfao.org |

| Plants | Residues are primarily the parent compound on exposed surfaces. Undergoes photochemical cis-trans isomerization. Stereoselective degradation observed in some vegetables. | iaea.orgfao.org |

| Biodegradation | Not considered "readily biodegradable" in standard tests. Microbial transformation has been demonstrated in laboratory cultures. | inchem.orgresearchgate.net |

Interdisciplinary Research Gaps and Future Directions

Despite extensive study, several research gaps remain, requiring an interdisciplinary approach to fully understand the implications of alpha-cypermethrin use.

Analytical Chemistry: A significant challenge is the separate analytical determination of alpha-cypermethrin in the presence of other cypermethrin isomers. eurl-pesticides.eu Most standard gas chromatography (GC) methods can separate the four enantiomeric pairs of cypermethrin, but developing robust and routine methods for accurate quantification, especially considering potential isomerization during analysis, is an ongoing area of research. eurl-pesticides.eueprw2024.com

Ecotoxicology: While the high toxicity of alpha-cypermethrin to aquatic organisms is well-documented, there is a recognized need for more ecotoxicological studies on its effects on sediment-dwelling organisms. who.intinchem.org Since the compound strongly binds to sediment, this compartment acts as a sink, and the long-term impact on its inhabitants requires further investigation.

Environmental Fate and Metabolism: The exact fate of dermally applied alpha-cypermethrin is an area that warrants more research. inchem.org Additionally, while stereoselective degradation is known to occur, a deeper understanding of the mechanisms and the specific environmental factors that influence the fate of individual enantiomers is needed for more precise risk assessments. researchgate.netresearchgate.net

Resistance Management: The development of insect resistance to pyrethroids, including alpha-cypermethrin, is a major driver for future research. researchgate.netmdpi.comnih.gov Studies on the mechanisms of resistance and the potential for cross-resistance with other insecticides are critical for developing sustainable pest management strategies. nih.gov

Future research will likely focus on developing more sophisticated analytical techniques, conducting detailed studies on sediment ecotoxicology, and exploring the enantiomer-specific pathways of degradation and metabolism. These efforts will provide a more complete scientific picture of the alpha-cypermethrin epimeric mixture in the environment.

Structure

2D Structure

3D Structure

Properties

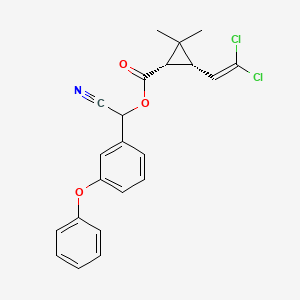

Molecular Formula |

C22H19Cl2NO3 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |

InChI Key |

KAATUXNTWXVJKI-IMBCPYESSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Stereochemical Aspects and Their Research Implications for Alpha Cypermethrin1 Epimericmixture

Elucidation of Enantiomeric and Diastereomeric Composition

The insecticidal efficacy and environmental impact of pyrethroid insecticides are intrinsically linked to their stereochemical configurations. Understanding the specific isomeric composition of products like alpha-cypermethrin (B165848) is therefore of paramount importance.

Chiral Centers and Isomeric Forms of Cypermethrin (B145020) Analogs

Cypermethrin, the parent compound of alpha-cypermethrin, possesses three chiral centers, which gives rise to a total of eight stereoisomers, existing as four pairs of enantiomers. researchgate.neteurl-pesticides.euresearchgate.netmichberk.com These isomers are categorized into cis and trans diastereomers based on the spatial arrangement of substituents on the cyclopropane (B1198618) ring. researchgate.netresearchgate.net The insecticidal activity varies significantly among these eight isomers. researchgate.netageruo.com

The development of more refined insecticidal products has led to the marketing of technical materials enriched with specific, more active isomers. researchgate.net This is the case for alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin, all of which have different isomeric compositions derived from the original eight stereoisomers of cypermethrin. researchgate.netageruo.com

Specificity of Alpha-Cypermethrin1-EpimericMixture as a Racemic Enantiomeric Pair

Alpha-cypermethrin is a specific formulation that contains more than 90% of the most insecticidally active enantiomer pair from the four cis isomers of cypermethrin. inchem.orginchem.org It is a racemic mixture (1:1 ratio) of two enantiomers: (+)-(1R-cis-αS)-cypermethrin and (-)-(1S-cis-αR)-cypermethrin. inchem.orgresearchgate.netnih.gov These two isomers are also known as the cis-II pair. eurl-pesticides.eu The term "epimeric mixture" in this context refers to the presence of these two specific stereoisomers which are epimers at the alpha-carbon.

The isolation of this specific enantiomeric pair results in a product with significantly higher insecticidal activity compared to the parent cypermethrin mixture. ageruo.com Alpha-cypermethrin is reported to have double the insecticidal activity of cypermethrin. ageruo.com

Enantioselective Bioactivity Research in Target Organisms

The differential effects of individual enantiomers on biological systems are a key area of research, with significant implications for insecticide efficacy and the development of more targeted and environmentally conscious pest control strategies.

Differential Biological Potencies of Enantiomers (e.g., Insecticidal Efficacy)

Extensive research has demonstrated that the insecticidal activity of alpha-cypermethrin is almost entirely attributed to the (+)-1R-cis-αS enantiomer. researchgate.netnih.gov The other enantiomer present in the racemic mixture, (-)-1S-cis-αR, is considered inactive or possesses significantly lower insecticidal potency. researchgate.netnih.gov

This enantioselective toxicity has been observed across various target organisms. For instance, studies on the insect pest Spodoptera littoralis have highlighted the differential impact of cypermethrin isomers. nih.gov Similarly, research on stored product pests has shown the high efficacy of alpha-cypermethrin, which is a testament to the potency of its active isomer. mdpi.commdpi.com In non-target organisms, such as tadpoles of the dark-spotted frog (Rana nigromaculata), the (S)-(1R, 3R)-enantiomer was found to be approximately 29 times more toxic than the (R)-(1S, 3S)-enantiomer. nih.gov

| Enantiomer | Relative Insecticidal Activity |

| (+)-1R-cis-αS | High |

| (-)-1S-cis-αR | Inactive or Low |

Stereoselective Environmental and Metabolic Transformations Research

The fate of alpha-cypermethrin in the environment and within organisms is also subject to stereoselective processes. The differential degradation and metabolism of its enantiomers can influence its persistence, residue levels, and potential for non-target effects.

Research has shown that the degradation of alpha-cypermethrin in various environmental matrices is often stereoselective. For example, in soil studies, the (+)-(1R,cis,αS) enantiomer was found to degrade preferentially, leading to an enrichment of the (-)-(1S,cis,αR) enantiomer over time. acs.orgnih.govacs.org The half-life of alpha-cypermethrin in soil can range from approximately 13 to 47 days. acs.orgnih.gov Similarly, stereoselective degradation has been observed in plants, such as pepper and cucumber, with half-lives ranging from 2.85 to 8.88 days. nih.gov

Metabolic processes within organisms also exhibit enantioselectivity. In rat liver microsomes, the degradation of the inactive (-)-(1S-cis-αR)-cypermethrin was significantly faster than that of the active (+)-(1R-cis-αS)-cypermethrin. nih.gov This differential metabolism can lead to stereoselective bioaccumulation. For instance, in tadpoles, the (-)-(1S,cis,αR)-enantiomer was preferentially accumulated. nih.gov

The primary metabolites of alpha-cypermethrin are cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzoic acid (3-PBA). acs.orgnih.govacs.orgnih.gov The formation of these metabolites can also be influenced by environmental factors such as soil pH. acs.orgnih.gov

| Medium | Observation | Finding |

| Soil | Stereoselective Degradation | Preferential degradation of the (+)-(1R,cis,αS) enantiomer. acs.orgnih.govacs.org |

| Plants (Pepper, Cucumber) | Stereoselective Degradation | Rapid dissipation with stereoselectivity observed. nih.gov |

| Rat Liver Microsomes | Stereoselective Metabolism | Faster degradation of the (-)-(1S-cis-αR) enantiomer. nih.gov |

| Tadpoles | Stereoselective Bioaccumulation | Preferential accumulation of the (-)-(1S,cis,αR)-enantiomer. nih.gov |

Enantioselective Degradation Pathways

Research has consistently demonstrated that the degradation of alpha-cypermethrin in the environment is enantioselective, meaning that one enantiomer degrades at a different rate than the other. This phenomenon is largely attributed to the stereospecificity of microbial enzymes.

In soil environments, the degradation of alpha-cypermethrin is notably stereoselective. nih.gov Studies have shown that the (+)-(1R,cis,αS) enantiomer tends to degrade preferentially over the (-)-(1S,cis,αR) enantiomer. nih.govresearchgate.net The half-lives of alpha-cypermethrin in soil can be relatively long, ranging from approximately 12.7 to 47.1 days. nih.gov The enantioselective degradation is primarily a biological process, as it is observed in unsterilized soils but not in sterilized ones, indicating that soil microorganisms are the key drivers of this stereoselectivity. sci-hub.st The degradation of beta-cypermethrin, which includes the isomers of alpha-cypermethrin, has been linked to specific functional genes in soil bacteria, such as pobA and pytH, which play crucial roles in the degradation process. sci-hub.stresearchgate.net

In plant systems, the degradation of alpha-cypermethrin is also enantioselective, although the half-lives are generally shorter than in soil. For instance, in a study involving five common vegetables (tomato, cucumber, rape, cabbage, and pepper), the half-lives of alpha-cypermethrin ranged from 2.85 to 8.88 days. nih.goviaea.org Stereoselective degradation was specifically observed in pepper and cucumber. nih.gov

In aquatic organisms, such as the bullfrog (Rana catesbeiana), enantioselective degradation of alpha-cypermethrin has also been reported following both oral and water-based exposure. nih.gov This highlights that stereospecific metabolic processes are prevalent across different biological systems.

The primary degradation pathway for alpha-cypermethrin involves the cleavage of the ester bond, leading to the formation of two main metabolites: cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzoic acid (3-PBA). nih.govnih.gov The formation of these metabolites can also be influenced by the stereochemistry of the parent compound.

Enantioselective Degradation of Alpha-Cypermethrin in Various Media

| Environment | Half-Life (days) | Observed Enantioselectivity | Reference |

|---|---|---|---|

| Soil | 12.7 - 47.1 | Preferential degradation of the (+)-(1R,cis,αS) enantiomer. | nih.gov |

| Vegetables (general) | 2.85 - 8.88 | Stereoselective degradation observed in some species. | nih.goviaea.org |

| Pepper and Cucumber | Not specified | Stereoselective degradation confirmed. | nih.gov |

| Bullfrog tissues | Not specified | Enantioselective degradation observed. | nih.gov |

Stereospecific Interactions with Environmental Matrices

The formation of its primary metabolites, cis-DCCA and 3-PBA, is observed in all soil types, but the relative amounts can be influenced by soil properties such as pH. nih.gov For example, cis-DCCA tends to be more readily generated in acidic soils, whereas more 3-PBA is typically formed in soils with a pH above 7. nih.gov This suggests that the chemical environment can influence the degradation pathway, which may have indirect stereospecific implications.

While direct studies on the stereospecific binding of alpha-cypermethrin enantiomers to soil are limited, research on the bioaccumulation in soil-dwelling organisms like the earthworm (Eisenia fetida) provides indirect evidence of stereospecific interactions. researchgate.netresearchgate.net These studies have shown enantiomer-specific bioaccumulation, which could be partly due to stereoselective uptake and metabolism, as well as differential interactions with the soil matrix that affect bioavailability.

The dissipation of alpha-cypermethrin in soil generally follows first-order kinetics, with half-lives reported to be in the range of 22 to 24 days, depending on the formulation and environmental conditions. researchgate.net The strong binding to soil particles, coupled with microbial degradation, are the primary mechanisms for its dissipation from the soil environment.

Physicochemical Properties and Environmental Interactions of Alpha-Cypermethrin

| Property | Value/Observation | Implication | Reference |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | High | Strong binding to soil organic matter, low mobility. | piat.org.nz |

| Metabolite Formation | Formation of cis-DCCA and 3-PBA is pH-dependent. | Soil chemistry influences degradation pathways. | nih.gov |

| Bioaccumulation in Earthworms | Enantioselective | Suggests stereospecific bioavailability and/or metabolism. | researchgate.netresearchgate.net |

Environmental Fate and Dynamics Research of Alpha Cypermethrin1 Epimericmixture

Environmental Transport and Distribution Research

The movement and ultimate residence of alpha-cypermethrin (B165848) in the environment are governed by its strong tendency to bind to particles and its limited mobility in water.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

Alpha-cypermethrin exhibits a strong affinity for soil and sediment, a characteristic primarily due to its hydrophobic nature and low water solubility. who.intfortunejournals.com This strong binding, or sorption, significantly limits its movement in the environment. Research indicates that it is likely to be absorbed strongly onto soil particles. who.int The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this tendency. With a high log Koc value, alpha-cypermethrin is classified as immobile in soil. waterquality.gov.aumda.state.mn.us Studies have shown that approximately 99% of the compound is adsorbed within 24 hours in water-sediment systems. nih.gov Consequently, desorption, the release of the adsorbed chemical back into the solution, is very low. In one study, less than 1% of the adsorbed alpha-cypermethrin was desorbed from peat and silt clay soils after four successive desorption processes. fortunejournals.com

Table 1: Soil Sorption Coefficient for Alpha-Cypermethrin

| Parameter | Value | Reference |

|---|---|---|

| Log Koc | 4.8 - 5.16 | waterquality.gov.auinchem.org |

| Koc | 26,492 - 144,662 mL/g | mda.state.mn.us |

Soil organic matter (SOM) content is a critical factor influencing the adsorption of alpha-cypermethrin. fortunejournals.commdpi.com Higher organic matter content in soil leads to increased adsorption of the compound. mdpi.com A study comparing two soil types found that porewater concentrations of alpha-cypermethrin were higher in the soil with low organic matter (LOM) content compared to the high organic matter (HOM) soil. oup.com This indicates a higher bioavailability of the compound in LOM soils, as less of it is bound to the soil particles. oup.com The strong correlation between organic matter and adsorption means that in soils with low organic carbon, other components like clay minerals can play a more significant role in the retention of pesticides. nih.gov

Due to its high adsorption coefficient (Koc) and low water solubility, alpha-cypermethrin has a high potential for particle-bound transport in aquatic environments. waterquality.gov.auherts.ac.uk When it enters a body of water, it rapidly binds to suspended solids and sediment. waterquality.gov.au One study monitoring a freshwater ditch after an aerial spray application found that alpha-cypermethrin concentrations in the sub-surface water decreased from 0.6 µg/L shortly after application to less than 0.02 µg/L within two to four days, demonstrating its rapid removal from the water column and transfer to sediment. inchem.org About 5% of the applied dose was found in the sediment 16 days after application. who.intinchem.org This strong binding to sediment reduces its bioavailability to organisms in the water column but concentrates it in the benthic environment. nih.govpiat.org.nz

Volatilization Rates and Atmospheric Partitioning Studies

Table 2: Volatility and Atmospheric Data for Alpha-Cypermethrin

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 1.73 x 10⁻⁷ mm Hg | 20 | nih.gov |

| Henry's Law Constant | 9.5 x 10⁻⁶ atm-cu m/mole | 25 | nih.gov |

| Volatilization Half-Life (Model River) | 8 days | - | waterquality.gov.auwaterquality.gov.au |

| Volatilization Half-Life (Model Lake) | 65 days | - | waterquality.gov.auwaterquality.gov.au |

Leaching Potential in Terrestrial Environments

The potential for alpha-cypermethrin to leach through the soil profile into groundwater is considered low. herts.ac.uk This is a direct consequence of its high adsorption to soil particles. mda.state.mn.us With a high Koc value, it is classified as an immobile compound in soil, meaning it binds tightly to the soil matrix and is not readily transported downward with percolating water. mda.state.mn.us Therefore, it is not expected to leach into groundwater under normal environmental conditions. herts.ac.uk

Abiotic Transformation Pathways Research

Alpha-cypermethrin can be transformed in the environment through several non-biological processes, primarily hydrolysis and, to a lesser extent, photolysis.

Research shows that alpha-cypermethrin is stable under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments (pH 12-13). who.intwaterquality.gov.auinchem.org The hydrolysis half-life at pH 7 and 20°C has been reported to be 101 days. waterquality.gov.au For the broader category of cypermethrin (B145020), it is noted to be stable to hydrolysis at pH 5 and 7, but degradation is rapid at pH 9, with a half-life of 1.8 to 2.5 days. epa.gov

Furthermore, research on cypermethrin has shown that enantiomerization, the conversion of one stereoisomer to another, can occur. Rapid enantiomerization of cypermethrin at the α-carbon was observed in solvents like isopropanol (B130326) and methanol, a process influenced by temperature and the presence of water as a cosolvent. acs.org This abiotic transformation can lead to the formation of less insecticidally active stereoisomers. acs.org

Photodegradation Kinetics and Product Identification in Aquatic and Surface Environments

The breakdown of alpha-cypermethrin through exposure to light, or photodegradation, is a significant pathway for its dissipation in the environment. service.gov.uk Research indicates that this process is influenced by various factors, including the spectrum and intensity of light, as well as the formulation of the pesticide.

Influence of Light Spectra and Intensity

Studies have shown that the photodegradation of alpha-cypermethrin follows biphasic kinetics. researchgate.netrsc.org The half-life of the compound can be significantly altered by the presence of certain metal ions in the soil. For instance, elevated concentrations of zinc (Zn²⁺) and copper (Cu²⁺) have been found to increase the photodegradation half-life of alpha-cypermethrin from 0.64 hours to 0.71 and 4.5 hours, respectively. researchgate.netrsc.org Conversely, the presence of iron (Fe²⁺) and cadmium (Cd²⁺) can accelerate the photodegradation reaction kinetics. researchgate.netrsc.orgrsc.org

In aqueous solutions, the photodegradation half-life of cypermethrin isomers exposed to sunlight ranged from 2.6 to 3.6 days in distilled water. nih.gov However, in natural waters like river and seawater, the half-lives were significantly shorter, ranging from 0.6 to 1.0 days, suggesting that substances present in natural water bodies can enhance the breakdown process. nih.govpiat.org.nz In the absence of light, the compound is more stable, with half-lives exceeding 10 days in both distilled and natural waters. nih.govpiat.org.nz One study noted that after 32 days of exposure to sunlight in a sterile aqueous solution, 89% to 92% of the initial radiolabelled cypermethrin remained, compared to 97% in dark controls, indicating a relatively low rate of photolysis under those specific conditions. fao.org

Effect of Formulation on Phototransformation Products

The formulation of the alpha-cypermethrin product has a notable impact on the resulting phototransformation products. researchgate.net Research comparing the photodegradation of pure alpha-cypermethrin with a commercial formulation (CONTEST®) in paddy water under simulated sunlight revealed both common and distinct degradation products. researchgate.net Specifically, five out of eleven photodegradation products were identified for the first time, with three unique to the pure alpha-cypermethrin solution and four to the formulation. researchgate.net This highlights the importance of studying the degradation of commercial formulations directly, as their transformation products can differ from those of the pure active ingredient. researchgate.net The major identified products of photolysis in one study were cis- and trans-DCVA, 3-phenoxybenzoic acid, and 3-phenoxybenzaldehyde. fao.org

Hydrolysis Mechanisms and Rates under Varying pH Conditions

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical factor in the environmental fate of alpha-cypermethrin. The rate of this process is highly dependent on the pH of the surrounding medium.

Alpha-cypermethrin is generally stable under acidic and neutral conditions. nih.govwho.int However, its stability decreases significantly in alkaline environments. nih.govwho.int At a pH of 5 and 7, the compound is stable to hydrolysis. nih.gov In contrast, at a pH of 9, the half-life has been reported to be between 1.8 and 2.5 days. nih.gov Another study calculated the half-lives at 22°C to be 162 days at pH 5, 46 days at pH 7, and a mere 2.9 hours at pH 9. fao.org A separate investigation estimated the half-life at pH 7 and 25°C to be 67 days, while the measured half-life at pH 9 and 25°C was 5.3 days. fao.org The primary hydrolysis product identified in one study was 3-phenoxybenzaldehyde. fao.org

Epimerization, the change in the configuration of one of several stereogenic centers in a molecule, is also influenced by pH. At pH 9 and 22°C, epimerization of alpha-cypermethrin was observed to be complete within 30 minutes. fao.org

Oxidative Degradation Processes

Oxidative degradation, a process involving the reaction of alpha-cypermethrin with oxidizing agents, contributes to its transformation in the environment. The metabolism of alpha-cypermethrin in the liver occurs through both oxidative and hydrolytic pathways via the cytochrome P450 microsomal enzyme system. ijpbs.com This metabolic process can lead to the production of reactive oxygen species (ROS). ijpbs.com

One of the metabolic products of alpha-cypermethrin is cyanohydrin, which can further decompose to produce cyanides and aldehydes. ijpbs.com These decomposition products are capable of generating ROS, which in turn can lead to oxidative stress. ijpbs.com This increase in ROS can induce damage to cellular components like lipids, proteins, and DNA. nih.gov

Biotic Transformation (Biodegradation) Research

The breakdown of alpha-cypermethrin by living organisms, particularly microorganisms, is a key process in its environmental detoxification.

Microbial Degradation Pathways and Kinetics

Microorganisms play a crucial role in the degradation of alpha-cypermethrin in soil and water. capes.gov.br The primary mechanism of microbial degradation involves the hydrolysis of the ester bond in the alpha-cypermethrin molecule. capes.gov.brnih.gov This initial cleavage is a critical step in the detoxification process. nih.gov

Several bacterial strains have been identified for their ability to degrade alpha-cypermethrin. Stenotrophomonas maltophilia strain OG2, isolated from cockroaches, has been shown to utilize alpha-cypermethrin as a sole carbon source. tubitak.gov.tr This strain can convert alpha-cypermethrin into metabolites such as 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, phenol, and muconic acid. tubitak.gov.tr The degradation efficiency of this strain was found to be 69.9% for a 100 mg/L concentration of alpha-cypermethrin, which increased to 81.3% when supplemented with glucose. tubitak.gov.tr

Another study identified Bacillus thuringiensis strain SG4 as an effective degrader of cypermethrin. nih.gov This strain was able to degrade approximately 80% of a 50 mg/L dose of cypermethrin in a minimal salt medium within 15 days, with optimal conditions being a temperature of 32°C and a pH of 7.0. nih.gov The degradation followed first-order reaction kinetics. nih.gov Analysis of the degradation products revealed nine metabolites, indicating that the degradation proceeds through the cleavage of the ester bond, followed by the breakdown of the benzene (B151609) ring. nih.gov

A co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 demonstrated highly efficient degradation of cypermethrin. frontiersin.orgnih.gov Strain JQ-L could transform 100 mg/L of cypermethrin to 3-phenoxybenzoic acid (3-PBA) within 60 hours, and strain A-3 could then completely degrade 100 mg/L of 3-PBA within 15 hours. frontiersin.orgnih.gov The co-culture was able to completely degrade 100 mg/L of cypermethrin within 24 hours, significantly faster than strain JQ-L alone. frontiersin.orgnih.gov

The degradation of alpha-cypermethrin in soil is also influenced by microbial activity. In unsterilized soils, the concentration of alpha-cypermethrin decreased more significantly over an 80-day period compared to sterilized soils, indicating the contribution of microbial degradation. quora.com The degradation in soil has been observed to follow first-order kinetics. metu.edu.tr The half-life of alpha-cypermethrin in soil can vary widely, with reported values ranging from 12.70 to 47.08 days. researchgate.net

Isolation and Characterization of Degrading Microbial Strains

The biodegradation of alpha-cypermethrin is largely dependent on the metabolic activities of various soil and aquatic microorganisms. Researchers have successfully isolated and identified several bacterial strains with the capacity to utilize this pesticide as a source of carbon and energy.

Through enrichment culture techniques, numerous bacterial genera have been identified for their cypermethrin-degrading abilities. These include Pseudomonas, Serratia marcescens, Bacillus, Streptobacillus, and Staphylococcus. rjpbcs.com From marine sediments polluted with cypermethrin, eleven bacterial strains capable of its degradation and also producing biosurfactants were isolated. mdpi.com These isolates were identified through 16S rDNA gene sequencing and were found to be related to the genera Pseudomonas, Rhodococcus, and Serratia. mdpi.com

In one study, a bacterial strain designated L12, isolated from the polluted wastes of a pesticide plant, was identified as Bacillus cereus. nih.gov This strain demonstrated the ability to degrade 85.6% of an initial 50 mg/L concentration of cypermethrin within five days in a pure culture. nih.gov Another study isolated Klebsiella pneumoniae YH43 from agricultural soil, which degraded 87.55% of cypermethrin at a concentration of 100 mg/L. semanticscholar.org Furthermore, the strain Ochrobactrum intermedium PDB-3, isolated from agricultural soils, was shown to completely degrade cypermethrin. imrpress.com

The isolation process typically involves inoculating a minimal saline medium with soil or sediment samples from contaminated sites, followed by incubation and subsequent streaking on agar (B569324) plates containing cypermethrin to select for capable strains. rjpbcs.comsemanticscholar.org The characterization of these isolates often involves morphological observation, biochemical tests, and 16S rRNA gene sequencing for phylogenetic analysis. mdpi.comnih.gov

Table 1: Isolated Microbial Strains with Alpha-Cypermethrin Degrading Capabilities

| Strain Name | Source of Isolation | Identified Genus/Species | Degradation Efficiency | Reference |

| L12 | Polluted wastes of pesticide plant | Bacillus cereus | 85.6% of 50 mg/L in 5 days | nih.gov |

| MS13, MS15a, MS16, MS19 | Cypermethrin-contaminated marine sediment | Pseudomonas, Rhodococcus, Serratia | High growth rate on cypermethrin | mdpi.com |

| YH43 | Agricultural soil | Klebsiella pneumoniae | 87.55% of 100 mg/L | semanticscholar.org |

| PDB-3 | Agricultural soil | Ochrobactrum intermedium | 100% degradation | imrpress.com |

Enzyme Systems Involved in Biodegradation (e.g., Esterases, Hydroxylases)

The microbial breakdown of alpha-cypermethrin is facilitated by specific enzyme systems. The primary mechanism involves the hydrolysis of the ester bond, a crucial step in detoxifying the pyrethroid molecule.

Esterases , particularly carboxylesterases, play a key role in the initial degradation step of pyrethroids. mdpi.com These enzymes cleave the ester linkage in the alpha-cypermethrin molecule, leading to the formation of less toxic metabolites. Genomic analyses of cypermethrin-degrading bacterial strains isolated from marine sediments have revealed the presence of genes encoding for esterases and pyrethroid hydrolases. mdpi.com

In addition to esterases, other enzyme systems such as hydroxylases and laccases are also implicated in the biodegradation process. mdpi.com Monooxygenases are another important class of enzymes involved in the degradation pathway. mdpi.com These enzymes introduce oxygen atoms into the molecule, further modifying its structure and facilitating subsequent breakdown.

The degradation process typically occurs in stages. The first stage involves hydrolysis, oxidation, or reduction of the parent compound. mdpi.com This is followed by a second stage where the metabolites from the first stage are conjugated with sugars or amino acids, which increases their water solubility and further reduces their toxicity. mdpi.com The final stage involves the transformation of these conjugated metabolites into secondary conjugates. mdpi.com

Influence of Environmental Conditions (pH, Temperature, Oxygen) on Microbial Activity

The efficiency of microbial degradation of alpha-cypermethrin is significantly influenced by various environmental factors. Optimal conditions are crucial for enhancing the metabolic activity of degrading microorganisms and, consequently, the rate of pesticide removal.

Temperature is a critical factor. Studies have shown that there is an optimal temperature for degradation. For instance, the degradation of cypermethrin by Streptomyces sp. HP-S-01 was found to be most effective at 28°C, with inhibitory effects observed at both higher and lower temperatures. mdpi.com Similarly, the Ochrobactrum intermedium PDB-3 strain exhibited maximum degradation of cypermethrin at a temperature of 30°C. imrpress.com

pH also plays a vital role. Alkaline conditions have been shown to favor the degradation of 3-phenoxybenzoic acid (a metabolite of cypermethrin), while acidic conditions can increase its stability and resistance to microbial breakdown. mdpi.com

The initial concentration of the pesticide can also impact microbial activity. While microorganisms require a certain concentration of the substrate for growth and metabolism, very high concentrations can be inhibitory. imrpress.com The availability of nutrients , such as carbon, nitrogen, and phosphorus, is another important factor that can limit microbial growth and the rate of degradation. mdpi.com Maintaining an appropriate C:N:P ratio in the environment can promote stable degradation. mdpi.com

Table 2: Optimal Environmental Conditions for Cypermethrin Degradation by Microbial Strains

| Microbial Strain | Optimal Temperature | Optimal pH | Reference |

| Streptomyces sp. HP-S-01 | 28°C | Not specified | mdpi.com |

| Ochrobactrum intermedium PDB-3 | 30°C | Not specified | imrpress.com |

| Aspergillus niger YAT (for 3-PBA) | Not specified | Alkaline | mdpi.com |

Metabolism in Non-Human Organisms (e.g., Plants, Soil Invertebrates)

The metabolism of alpha-cypermethrin is not limited to microorganisms; it is also observed in other non-human organisms such as plants and soil invertebrates. These organisms possess enzymatic systems that can transform the pesticide into various metabolites.

Amphibians, such as the bullfrog (Rana catesbeiana), can also metabolize alpha-cypermethrin. nih.gov Due to their permeable skin and habitat, they are readily exposed to environmental pollutants. Studies have shown that after exposure, alpha-cypermethrin and its metabolites can be detected in various tissues of the bullfrog, with the liver and kidney being the primary organs for their retention. nih.gov

Identification of Biotransformation Products

A primary and commonly identified metabolite is 3-phenoxybenzoic acid (3-PBA) . nih.govnih.gov This compound is formed through the cleavage of the ester bond in the parent molecule. The degradation of cypermethrin by Bacillus cereus strain L12 was shown to produce 3-PBA, which was confirmed using thin-layer chromatography and HPLC analysis. nih.gov

Another significant metabolite is cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) . nih.gov This, along with 3-PBA, was detected in the organs of bullfrogs exposed to alpha-cypermethrin. nih.gov

The degradation of cypermethrin by Klebsiella pneumoniae YH43 resulted in the identification of α-cyano-3-phenoxybenzyl alcohol and cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate as the main metabolites. semanticscholar.org Furthermore, the degradation by Ochrobactrum intermedium PDB-3 produced a range of intermediate metabolites, including 2-hydroxy-3-phenoxy benzeneacetonitrile , 3-phenoxybenzaldehyde , methyl stearate , anethol , citral , and phenol . imrpress.com

Table 3: Identified Biotransformation Products of Alpha-Cypermethrin

| Biotransformation Product | Degrading Organism/System | Reference |

| 3-phenoxybenzoic acid (3-PBA) | Bacillus cereus L12, Bullfrog | nih.govnih.gov |

| cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) | Bullfrog | nih.gov |

| α-cyano-3-phenoxybenzyl alcohol | Klebsiella pneumoniae YH43 | semanticscholar.org |

| cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate | Klebsiella pneumoniae YH43 | semanticscholar.org |

| 2-hydroxy-3-phenoxy benzeneacetonitrile | Ochrobactrum intermedium PDB-3 | imrpress.com |

| 3-phenoxybenzaldehyde | Ochrobactrum intermedium PDB-3 | imrpress.com |

| Methyl stearate | Ochrobactrum intermedium PDB-3 | imrpress.com |

| Anethol | Ochrobactrum intermedium PDB-3 | imrpress.com |

| Citral | Ochrobactrum intermedium PDB-3 | imrpress.com |

| Phenol | Ochrobactrum intermedium PDB-3 | imrpress.com |

Enantioselective Metabolism in Non-Human Biota

Alpha-cypermethrin is a chiral compound, existing as a mixture of enantiomers. The metabolism of this pesticide in non-human biota can be enantioselective, meaning that one enantiomer may be degraded or metabolized at a different rate than the other.

Enantioselective degradation of alpha-cypermethrin has been observed in bullfrogs (Rana catesbeiana). nih.gov Following exposure, the different enantiomers of alpha-cypermethrin were separated and analyzed, revealing that they were degraded at different rates within the bullfrog's tissues. nih.gov This differential metabolism highlights the stereospecific interactions between the pesticide and the biological systems of the organism.

The study of enantioselective metabolism is important as different enantiomers of a pesticide can have varying toxicities and environmental fates. Understanding these differences is crucial for a comprehensive risk assessment.

Bioremediation Strategies Research

The ability of microorganisms to degrade alpha-cypermethrin forms the basis for developing bioremediation strategies to clean up contaminated environments. Research in this area focuses on harnessing the metabolic potential of these microorganisms for practical applications.

The isolation of potent degrading strains like Bacillus cereus L12, Klebsiella pneumoniae YH43, and Ochrobactrum intermedium PDB-3 provides a strong foundation for their potential use in bioremediation. nih.govsemanticscholar.orgimrpress.com These strains have demonstrated high degradation efficiencies under laboratory conditions.

Furthermore, the production of biosurfactants by some cypermethrin-degrading bacteria, such as those isolated from marine sediments, is a promising aspect for bioremediation. mdpi.com Biosurfactants can increase the bioavailability of hydrophobic pollutants like cypermethrin, making them more accessible to the degrading microorganisms. mdpi.com The bacterial strains studied were found to synthesize various biosurfactants, including viscosin, arthrofactin, putisolvin, and rhamnolipids. mdpi.com

The development of effective bioremediation strategies will likely involve the application of these isolated microbial strains, possibly in combination with biosurfactant producers, to contaminated soils and sediments. The results from laboratory studies provide the basis for conducting larger-scale field trials to validate the efficacy of these approaches in real-world scenarios. imrpress.com

Bioaugmentation and Biostimulation Approaches

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site, while biostimulation aims to enhance the activity of indigenous microbial populations by adding nutrients and other growth-promoting substances. nih.gov Research has demonstrated that the combination of these two approaches can significantly accelerate the degradation of pyrethroids like cypermethrin.

A study on the degradation of cypermethrin in soil microcosms revealed that the combined application of bioaugmentation with the bacterial strain Ochrobactrum sp. and biostimulation with nitrogen, phosphorus, and potassium (NPK) fertilizers led to a higher degradation efficiency compared to either approach alone. nih.gov Similarly, the bioaugmentation of soil with Bacillus thuringiensis strain SG4 has been shown to significantly enhance the biodegradation of cypermethrin, achieving 83.3% degradation in a soil slurry. nih.gov The success of these approaches often depends on the careful selection of microbial strains and the optimization of environmental conditions to support their growth and metabolic activity. nih.govekb.eg

| Bioremediation Approach | Microorganism/Stimulant | Degradation Efficiency | Reference |

| Bioaugmentation & Biostimulation | Ochrobactrum sp. CPD-03 & NPK | 76 ± 2.8% in non-sterile soil | nih.gov |

| Bioaugmentation | Bacillus thuringiensis strain SG4 | 83.3% in soil slurry | nih.gov |

| Bioaugmentation | Enterobacter hormaechei ZK101 | 67.6% in minimal salt medium | metu.edu.tr |

| Bioaugmentation | Stenotrophomonas maltophilia ZK102 | 81.9% in minimal salt medium | metu.edu.tr |

Immobilized Cell Systems for Enhanced Degradation

Immobilizing microbial cells on various support materials offers several advantages for bioremediation, including increased cell density, enhanced stability, and the potential for reuse. scielo.brijmra.us Several studies have investigated the use of immobilized cell systems for the degradation of cypermethrin, with promising results.

For instance, cells of Micrococcus sp. strain CPN 1 immobilized in polyurethane foam (PUF) demonstrated significantly higher degradation rates for cypermethrin compared to freely suspended cells. scielo.brresearchgate.net These immobilized cells could be reused for over 32 cycles without a significant loss of their degradative capacity. scielo.brresearchgate.net Similarly, Pseudomonas sp. strain CYP-1 immobilized in PUF also showed enhanced degradation of cypermethrin and could be reused for multiple cycles. ijmra.us Other matrices such as sodium alginate and agar have also been used for immobilization, though PUF has often been found to provide better stability and reusability. nih.govscielo.brijmra.us The use of immobilized cells also offers greater tolerance to variations in pH and temperature compared to free-cell systems. scielo.br

| Immobilization Matrix | Microorganism | Key Findings | Reference |

| Polyurethane Foam (PUF) | Micrococcus sp. strain CPN 1 | Higher degradation than free cells; reusable for >32 cycles. | scielo.brresearchgate.net |

| Polyurethane Foam (PUF) | Pseudomonas sp. strain CYP-1 | Enhanced degradation; reusable for multiple cycles. | ijmra.us |

| Sodium Alginate | Bacillus thuringiensis strain SG4 | 85% degradation in 15 days. | nih.gov |

| Agar | Bacillus thuringiensis strain SG4 | 81% degradation in 15 days. | nih.gov |

| Sodium Alginate, Polyacrylamide, Agar | Micrococcus sp. strain CPN 1 | Lower reusability compared to PUF. | scielo.br |

Environmental Transformation Products (ETPs) Research

Understanding the transformation of alpha-cypermethrin in the environment is crucial for a comprehensive assessment of its ecological impact. Research in this area focuses on identifying the chemical structures of its ETPs and evaluating their persistence and potential toxicity.

Identification and Characterization of Novel ETPs

The primary degradation pathway of alpha-cypermethrin involves the cleavage of the ester bond, leading to the formation of two main initial ETPs: 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). centreecotox.chethz.ch Further degradation of 3-PBA can occur through various hydroxylation and ring-cleavage reactions.

Studies have identified a number of subsequent transformation products. For example, 3-phenoxybenzoic acid can be transformed into 4'-hydroxy-3-phenoxybenzoic acid. who.int Research on the degradation of cypermethrin by Bacillus thuringiensis strain SG4 identified nine different metabolites, suggesting a complex degradation pathway that involves not only ester bond cleavage but also subsequent degradation of the resulting benzene rings. nih.gov The photodegradation of alpha-cypermethrin in water has also been shown to produce a variety of products, with some differences observed between the degradation of the pure compound and its commercial formulations. researchgate.net

| Parent Compound | Identified ETPs | Degrading Agent/Condition | Reference |

| alpha-Cypermethrin | 3-phenoxybenzoic acid (3-PBA), 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) | Microbial degradation, Hydrolysis | centreecotox.chethz.ch |

| 3-phenoxybenzoic acid (3-PBA) | 4'-hydroxy-3-phenoxybenzoic acid | Microbial degradation | who.int |

| alpha-Cypermethrin | 3-phenoxybenzaldehyde, Phenol, Muconic acid | Stenotrophomonas maltophilia OG2 | researchgate.net |

| Cypermethrin | Nine different metabolites | Bacillus thuringiensis strain SG4 | nih.gov |

| beta-Cypermethrin | 3-PBA, Phenol, Catechol | Eurotium cristatum ET1 | researchgate.net |

Persistence and Environmental Significance of ETPs

The major metabolite, 3-PBA, is of particular concern as it can be more mobile in the environment than the parent compound, especially in neutral to alkaline soils. piat.org.nz Some studies have indicated that 3-PBA can accumulate in the environment, and its toxicity can be higher than that of the parent cypermethrin. metu.edu.tr The persistence of 3-PBA can be influenced by microbial activity, with some microorganisms capable of degrading it further. ekb.egnih.gov However, under anaerobic conditions, the breakdown of 3-PBA may be inhibited. piat.org.nz The formation of various ETPs from alpha-cypermethrin underscores the importance of evaluating the entire degradation pathway to fully understand the environmental implications of its use. scielo.brresearchgate.net

Mechanism of Action Research of Alpha Cypermethrin1 Epimericmixture in Target Organisms

Neurophysiological Targets in Insects

The primary target of alpha-cypermethrin (B165848), like other pyrethroids, is the nervous system of the insect. basf.com It exerts its toxic effects by interfering with the normal function of nerve cells, leading to a cascade of events that disrupt nerve impulse transmission.

The principal mode of action for alpha-cypermethrin is the disruption of voltage-gated sodium channel (VGSC) function. nih.govnih.gov These channels are crucial for the generation and propagation of action potentials along nerve axons. Alpha-cypermethrin binds to the sodium channels and modifies their gating kinetics in a way that is detrimental to the insect. nih.gov

Specifically, the insecticide slows both the activation (opening) and, more significantly, the inactivation (closing) of the sodium channels. nih.gov This action keeps the channel open for an unusually long duration, allowing an extended influx of sodium ions into the neuron. nih.govnih.gov The result is a prolonged depolarizing after-potential following an initial stimulus. nih.gov If this after-potential is large enough to reach the threshold, it can trigger repetitive firing of the nerve. nih.gov However, the persistent state of depolarization ultimately leads to a condition where the membrane potential cannot be reset, preventing the generation of further action potentials and causing a state known as nerve blockage. basf.comnih.gov This blockage results in paralysis of the insect.

GABA-gated Chloride Channels: Cypermethrin (B145020) can inhibit the function of γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors that gate chloride ion channels. nih.govekb.eg By suppressing the chloride ion uptake that normally hyperpolarizes the neuron and dampens excitability, this action contributes to the hyperexcitable state induced by the insecticide. nih.gov

Calcium and Potassium Channels: There is evidence to suggest that pyrethroids can affect calcium channels. ekb.eg Inhibition of calcium channels can, in turn, disrupt the function of potassium channels, which are critical for regulating neuronal excitability and returning the neuron to its resting state after an action potential. ekb.eg

The table below summarizes the interactions of alpha-cypermethrin with various ion channels.

Table 1: Interaction of Alpha-Cypermethrin with Insect Ion Channels| Ion Channel/Receptor System | Effect of Alpha-Cypermethrin | Consequence for Neuronal Function |

|---|---|---|

| Voltage-Gated Sodium Channels (VGSCs) | Delays inactivation, prolongs opening nih.govnih.gov | Persistent depolarization, repetitive firing, eventual nerve block basf.comnih.gov |

| GABA-gated Chloride Channels | Inhibition of chloride uptake nih.govekb.eg | Reduced neuronal inhibition, hyperexcitability nih.gov |

| Voltage-Gated Calcium Channels | Reported inhibition ekb.eg | Disruption of neurotransmitter release and other calcium-dependent processes |

| Potassium Channels | Indirect effects via calcium channel disruption ekb.eg | Impaired repolarization of the neuronal membrane |

Cellular and Molecular Basis of Insecticidal Activity

The insecticidal properties of alpha-cypermethrin are rooted in its effects on neuronal signaling at the cellular and molecular level.

The modulation of sodium channels by alpha-cypermethrin directly leads to profound changes in neuronal excitability. The prolonged influx of sodium ions causes a state of hyperexcitation in the central nervous system. nih.gov This is characterized by repetitive and spontaneous nerve discharges, which manifest in the insect as tremors, restlessness, incoordination, and convulsions. researchgate.netnih.gov Ultimately, the persistent depolarization leads to the failure of action potential generation, causing paralysis and death. basf.comnih.gov

Alpha-cypermethrin binds to specific receptor sites on the pore-forming α-subunit of the voltage-gated sodium channel. nih.govnih.gov Computational modeling and mutational analyses have identified two potential pyrethroid receptor sites, termed PyR1 and PyR2, located at the interfaces between different transmembrane domains of the channel protein. nih.govmdpi.com

The binding process is thought to be dynamic. For instance, cypermethrin may initially bind to a specific amino acid residue, such as phenylalanine, which then induces a conformational change in the protein. nih.gov This change creates a more optimal, high-affinity binding pocket that stabilizes the sodium channel in its open state. nih.govnih.govmdpi.com This molecular interaction physically prevents the channel's inactivation gate from closing, thereby prolonging the sodium current. gsconlinepress.com

Comparative Analysis of Isomer-Specific Actions

Alpha-cypermethrin is an epimeric mixture containing two of the eight possible isomers of cypermethrin. inchem.org Specifically, it is a racemate of the (1R, cis, αS) and (1S, cis, αR) enantiomers. inchem.orgresearchgate.net The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, meaning different isomers can have vastly different levels of efficacy.

Research has shown that the biological activity of alpha-cypermethrin is almost exclusively due to the (+)-1R-cis-αS isomer. researchgate.net This isomer exhibits the correct three-dimensional shape to bind effectively to the target site on the insect's sodium channel. The other isomer present in the mixture, (-)-1S-cis-αR, is largely inactive as an insecticide. researchgate.net This stereospecificity highlights the precise nature of the interaction between the insecticide molecule and its receptor site. The differential activity underscores that a strong binding affinity to the receptor is a prerequisite for the potent neurotoxic effects observed. nih.gov

Table 2: Isomer Composition and Activity of Alpha-Cypermethrin

| Isomer | Common Designation | Insecticidal Activity |

|---|---|---|

| (1R)-cis-(αS)-cyano-3-phenoxybenzyl-(1R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | (+)-1R-cis-αS | High researchgate.net |

| (1S)-cis-(αR)-cyano-3-phenoxybenzyl-(1S)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | (-)-1S-cis-αR | Negligible researchgate.net |

Ecotoxicological Research of Alpha Cypermethrin1 Epimericmixture

Aquatic Ecotoxicology Research

Alpha-cypermethrin (B165848) exhibits high toxicity to aquatic life, a characteristic stemming from its mode of action on the central nervous system of organisms. waterquality.gov.auwaterquality.gov.au Its low water solubility and tendency to adsorb to sediment are key factors in its environmental fate. who.intwaterquality.gov.au Research indicates that its hazard to aquatic organisms is primarily related to its acute toxicity. who.int

Alpha-cypermethrin is classified as very highly toxic to both freshwater and marine fish. mda.state.mn.us The 96-hour lethal concentration (LC50) values, a measure of acute toxicity, vary significantly depending on the fish species and the specific formulation of the insecticide. who.int Emulsifiable concentrate formulations have been shown to be considerably more toxic than suspension concentrate or wettable powder forms. who.int

Reported 96-hour LC50 values generally range from 0.5 to 10 µg/L for several fish species. waterquality.gov.au For instance, the 96-hour LC50 for the adult Nile Tilapia (Oreochromis niloticus) was determined to be 5.99 µg/L. researchgate.net Other studies have reported 24-hour LC50 values of 4.50 µg/L for the common mirror carp (B13450389) and 20.0 µg/L for the silver barb. dergipark.org.tr The wide range of reported toxicity, with some values as high as 350 µg/L, underscores the influence of formulation and species sensitivity. who.intdergipark.org.tr

Table 1: Acute Toxicity of Alpha-Cypermethrin to Various Fish Species

| Species | Endpoint | Value (µg/L) | Exposure Duration |

|---|---|---|---|

| Nile Tilapia (Oreochromis niloticus) | LC50 | 5.99 | 96 hours |

| Common Mirror Carp (Cyprinus carpio) | LC50 | 4.50 | 24 hours |

| Silver Barb (Barbonymus gonionotus) | LC50 | 20.0 | 24 hours |

| Various Freshwater Species | LC50 | 0.5 - 1.0 | 96 hours |

Aquatic invertebrates, particularly arthropods, are extremely sensitive to alpha-cypermethrin. who.intwaterquality.gov.auwaterquality.gov.audergipark.org.tr Crustaceans are often the most sensitive taxonomic group in aquatic ecosystems. waterquality.gov.auwaterquality.gov.au

Toxicity values as low as a 96-hour LC50 of 0.019 µg/L have been reported for the freshwater shrimp Paratya australiensis. waterquality.gov.auwaterquality.gov.au For the cladoceran Daphnia magna, reported 48-hour EC50 (immobilization) values are around 0.3 µg/L. dergipark.org.troup.com Another sensitive species is the amphipod Gammarus pulex, with a 24-hour LC50 value of 0.05 µg/L. who.intdergipark.org.tr Chronic toxicity studies have identified a No-Observed-Effect Concentration (NOEC) for reproduction in Ceriodaphnia dubia at 0.025 µg/L. waterquality.gov.auwaterquality.gov.au In contrast, molluscs such as the freshwater snail Bellamya bengalensis show lower sensitivity, with a reported 96-hour LC50 of 0.015 mg/L (or 15 µg/L). thepharmajournal.com

Table 2: Toxicity of Alpha-Cypermethrin to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration |

|---|---|---|---|

| Paratya australiensis (Shrimp) | LC50 | 0.019 µg/L | 96 hours |

| Gammarus pulex (Amphipod) | LC50 | 0.05 µg/L | 24 hours |

| Daphnia magna (Cladoceran) | EC50 | 0.3 µg/L | 48 hours |

| Ceriodaphnia dubia (Cladoceran) | NOEC (Reproduction) | 0.025 µg/L | Chronic |

| Branchiura sowerbyi (Oligochaete) | LC50 | 0.013 mg/L | 96 hours |

| Bellamya bengalensis (Snail) | LC50 | 0.015 mg/L | 96 hours |

In comparison to fish and invertebrates, primary producers like algae and aquatic plants are significantly less sensitive to alpha-cypermethrin. waterquality.gov.auwaterquality.gov.au Chronic No-Observed-Effect Concentrations (NOECs) for these organisms are typically two to four orders of magnitude higher than for crustaceans. waterquality.gov.auwaterquality.gov.au

For example, the 48-hour and 96-hour EC50 values for growth of the freshwater alga Selenastrum capricornutum were found to be above 100 µg/L. who.int A proteomics study on the green algae Chlorella vulgaris exposed to cypermethrin (B145020) revealed that the compound could induce alterations in proteins related to photosynthesis and carbohydrate metabolism. nih.gov

Table 3: Chronic Toxicity of Alpha-Cypermethrin to Algae and Aquatic Plants

| Species | Endpoint | Value (µg/L) | Exposure Duration |

|---|---|---|---|

| Lemna gibba (Macrophyte) | NOEC (Growth) | 1.4 | 7 days |

| Anabaena flos-aquae (Cyanobacterium) | NOEC (Growth) | 27 | 4 days |

| Navicula pelliculosa (Diatom) | NOEC (Growth) | 72 | 4 days |

| Selenastrum capricornutum (Green Alga) | EC50 (Growth) | >100 | 48-96 hours |

Beyond acute lethality, sublethal concentrations of alpha-cypermethrin can induce a variety of adverse effects in aquatic organisms. In fish, these impacts include growth inhibition, neurotoxicity, enzymatic dysfunction, metabolic disorders, and tissue damage. stmjournals.in Studies on Cyprinus carpio have shown that sublethal exposure can lead to a significant increase in plasma glucose alongside decreases in plasma protein and muscle glycogen. fisheriesjournal.com

Reproductive impairment is another concern, with a chronic Lowest-Observed-Effect Concentration (LOEC) of 0.02 µg/L for reproduction reported for the zebrafish (Danio rerio). waterquality.gov.auwaterquality.gov.au Research using metabolomics on zebrafish has demonstrated that sublethal exposure to alpha-cypermethrin affects metabolism, providing a basis for developing metabolite-level biomarkers for environmental monitoring. researchgate.net In rats, which can serve as a model, the compound has been shown to induce oxidative stress, indicated by increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Similar oxidative damage mechanisms have been observed in fish. researchgate.net In invertebrates like the snail Bellamya bengalensis, sublethal exposure can cause physiological changes such as increased mucous secretion and haemocyte aggregation. thepharmajournal.com

Terrestrial Ecotoxicology Research

While alpha-cypermethrin is designed to target terrestrial pests, its broad-spectrum activity poses risks to non-target terrestrial organisms, including beneficial insects.

Alpha-cypermethrin is known to be highly toxic to honeybees (Apis mellifera) through direct contact and exposure to residues on blooming crops. mda.state.mn.usdergipark.org.tr Field studies on oilseed rape have shown no repellent effect, indicating that bees are unlikely to avoid foraging on treated crops and are therefore at risk of exposure. nih.gov

The impact on predatory and beneficial insects varies. Research has demonstrated a significant negative effect on Coccinellids (ladybirds). who.int A study on the invasive harlequin ladybird (Harmonia axyridis) confirmed its sensitivity to cypermethrin, verifying the risk to this non-target predator. mendelnet.cz Conversely, the compound shows a low hazard to Syrphid (hoverfly) larvae. who.int The effects on beetle populations are mixed; while some Carabid (ground) beetles show relatively low toxicity, Linyphiid spiders have been identified as having a high hazard risk, though population effects were limited to a single growing season. who.int

Effects on Soil Invertebrates (e.g., Earthworms)

The impact of alpha-cypermethrin on soil invertebrates, particularly earthworms, has been a subject of significant research. Studies have shown that the toxicity of this insecticide can vary depending on the life stage of the organism. For instance, juvenile earthworms exhibit greater sensitivity to cypermethrin, with their growth and reproduction being more severely affected compared to adults. researchgate.net Research on the earthworm Eisenia fetida andrei revealed that mixtures of cypermethrin and other pesticides can be more toxic than either compound alone, especially in terms of chronic effects. researchgate.net

The accumulation of alpha-cypermethrin's different enantiomers in earthworm tissues has also been investigated. A study demonstrated that the (-)-(1S-cis-aR)-enantiomer was found in higher concentrations in earthworm tissues than the (+)-(1R-cis-aS)-enantiomer throughout the exposure period. researchgate.net This differential accumulation highlights the importance of considering the stereochemistry of alpha-cypermethrin in ecotoxicological assessments.

Adverse effects observed in earthworms exposed to cypermethrin include rupturing of the cuticle, oozing of coelomic fluid, swelling, paling of the body, and softening of body tissues. nih.gov Other documented impacts include cellular autolysis, damage to the male reproductive system, and coiling of the tail. nih.gov The toxicity of pyrethroids like alpha-cypermethrin to earthworms can also be influenced by environmental factors such as temperature. nih.gov

Interactive Table: Effects of Cypermethrin on Earthworms

| Species | Life Stage | Effect | Finding | Reference |

|---|---|---|---|---|

| Eisenia fetida andrei | Adult | Acute and Chronic Toxicity | Mixture with chlorpyrifos (B1668852) was more toxic than individual pesticides. | researchgate.net |

| Pheretima peguana | Adult | Physiological and Genotoxic Effects | Physiological biomarkers were more sensitive than genotoxic effects. | nih.gov |

| Eisenia fetida | Juvenile | Growth and Reproduction | Growth and reproduction were more severely affected than in adults. | researchgate.net |

| Aporrectodea caliginosa and Lumbricus terrestris | Not specified | Growth Rate | Reduction in growth rate. | nih.gov |

| Earthworms (unspecified) | Not specified | Physical and Cellular Damage | Rupturing of cuticle, oozing of coelomic fluid, swelling, cellular autolysis. | nih.gov |

Influence on Soil Microbial Communities

Alpha-cypermethrin can significantly influence soil microbial communities, which are crucial for soil health and nutrient cycling. Research has shown that the degradation of alpha-cypermethrin in soil is partly due to microbial activity. nih.gov Studies have demonstrated that after an 80-day incubation period, the concentration of alpha-cypermethrin was significantly lower in unsterilized soils compared to sterilized soils, indicating microbial breakdown of the compound. nih.gov

The application of cypermethrin has been observed to stimulate the proliferation of organotrophic bacteria and actinobacteria while inhibiting the growth of fungi. mdpi.com Specifically, bacteria from the phyla Proteobacteria and Gemmatimonadetes showed increased abundance, while the abundance of Actinobacteria decreased in cypermethrin-contaminated soil. mdpi.com Certain bacterial genera, such as Arthrobacter and Halomonas, have been identified as being involved in the conversion of pesticide stereoisomers in the soil. researchgate.net

The impact on microbial communities can also be assessed by analyzing changes in phospholipid fatty acids (PLFAs). Treatment with cypermethrin has been shown to increase the number of unsaturated and cyclopropane (B1198618) PLFAs while decreasing saturated PLFAs. nih.gov This suggests a shift in the microbial community structure in response to the insecticide.

Interactive Table: Influence of Cypermethrin on Soil Microbial Groups

| Microbial Group | Effect of Cypermethrin | Observation | Reference |

|---|---|---|---|

| Organotrophic Bacteria | Stimulated proliferation | Increased numbers on average. | mdpi.com |

| Actinobacteria | Stimulated proliferation (cultured), Decreased OTU number (non-cultured) | Increased numbers of cultured actinomycetes, but decreased Operational Taxonomic Units. | mdpi.com |

| Fungi | Inhibited proliferation | Decreased numbers on average. | mdpi.com |

| Proteobacteria | Increased abundance | Increased Operational Taxonomic Units. | mdpi.com |

| Actinobacteria | Decreased abundance | Decreased Operational Taxonomic Units. | mdpi.com |

| Gram-Negative Bacteria | Increased biomass | Implied that cypermethrin might be a nutrient source. | nih.gov |

Ecological Risk Assessment Methodologies

The ecological risk assessment of alpha-cypermethrin involves a multi-step process to evaluate its potential harm to the environment. This process includes assessing exposure in various environmental compartments, characterizing ecological effects, and developing predictive models.

Exposure Assessment in Diverse Environmental Compartments

Exposure assessment for alpha-cypermethrin considers its presence and persistence in different environmental matrices such as soil, water, and sediment. Alpha-cypermethrin is known to be immobile in soil, with residues generally below 0.1 mg/kg one year after application at standard rates. nih.govwho.int In aquatic environments, it is highly toxic to fish and aquatic invertebrates. nih.govwho.int The predicted environmental concentrations (PECs) in surface water and sediment are calculated using models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe). nih.gov The dissipation and degradation rates in various environmental matrices are estimated using kinetic guidance from FOCUS. nih.gov For instance, in soil laboratory studies, alpha-cypermethrin exhibits low to moderate persistence. nih.gov

Characterization of Ecological Effects and Trophic Transfer

Characterizing the ecological effects of alpha-cypermethrin involves evaluating its toxicity to a range of non-target organisms and its potential to move through the food chain. It is classified as highly toxic to aquatic life, with both acute and long-lasting effects. pops.int The toxicity to beneficial insects like honey bees is also a significant concern. pops.int

Trophic transfer studies examine the movement of alpha-cypermethrin from contaminated food sources to predators. For example, research on lizards fed diets contaminated with alpha-cypermethrin showed negative reproductive effects, including altered sexual hormone levels in males and reduced reproductive output in females. nih.gov This indicates that dietary exposure to alpha-cypermethrin poses a potential threat to reptile populations. nih.gov The bioconcentration factor (BCF) in fish is an important metric, with an experimentally derived value of 910 L/kg for alpha-cypermethrin. pops.int

Development of Predictive Models for Environmental Impact

Predictive models are essential tools in ecological risk assessment to estimate the potential environmental impact of pesticides like alpha-cypermethrin. Hyperbolic models, which utilize the median lethal time (LT50), have been used to predict the mortality of organisms exposed to a single toxicant over time. nih.govresearchgate.net However, to assess the toxicity of chemical mixtures, which is more representative of real-world scenarios, a lethal time addition method has been developed. nih.govresearchgate.net This method calculates the LT50 of a pesticide mixture from the LT50 values of its individual components, allowing the hyperbolic model to estimate the lethal effects of the mixture at various exposure durations. nih.govresearchgate.net

Furthermore, compound-specific stable isotope analysis (CSIA) has emerged as a method to quantitatively assess the microbial degradation of alpha-cypermethrin in the environment. nih.gov By establishing a relationship between carbon isotope ratios and the residual concentrations of the pesticide, researchers can track its biodegradation in the field. nih.gov

Insecticide Resistance Research to Alpha Cypermethrin1 Epimericmixture

Mechanisms of Resistance Development

Insects have evolved several sophisticated strategies to counteract the toxic effects of insecticides like alpha-cypermethrin (B165848). These mechanisms can be broadly categorized into three main types: alterations at the insecticide's target site, enhanced metabolic detoxification, and behavioral changes that reduce exposure. nih.govahdb.org.ukescholarship.org

The primary mode of action for pyrethroid insecticides, including alpha-cypermethrin, is the disruption of the voltage-gated sodium channels (VGSCs) in the insect's nervous system. ahdb.org.uknih.govnih.gov These channels are essential for the propagation of nerve impulses. ahdb.org.uk Alpha-cypermethrin binds to the VGSCs, forcing them to remain open for an extended period, which leads to overexcitation of the nervous system, paralysis, and ultimately, the death of the insect. ahdb.org.uk

Target-site resistance occurs due to genetic mutations in the gene encoding the VGSC protein. mdpi.com These mutations alter the protein's structure, reducing the binding affinity of the insecticide molecule to its target site. ahdb.org.uk This decreased sensitivity of the nervous system to the insecticide's effects is a major mechanism of pyrethroid resistance. nih.gov

Two of the most well-documented mutations conferring this type of resistance are known as knockdown resistance (kdr) and super-kdr. ahdb.org.uk

kdr (Knockdown Resistance): The original kdr mutation involves a single amino acid substitution (Leucine to Phenylalanine) at position 1014 of the sodium channel protein. nih.gov This single change is sufficient to confer moderate levels of resistance to pyrethroids. ahdb.org.uk

super-kdr: The super-kdr phenotype involves the initial kdr mutation in conjunction with a second mutation (e.g., Methionine to Threonine at position 918). nih.gov This combination of mutations confers even higher levels of resistance. ahdb.org.uk

Numerous mutations in the sodium channel gene have now been identified in various pest species, highlighting the evolutionary convergence of this resistance mechanism globally. nih.govmdpi.comnih.gov

Metabolic resistance is another primary defense mechanism where insects utilize enhanced levels or more efficient forms of detoxification enzymes to break down or sequester the insecticide before it reaches its target site in the nervous system. mdpi.comscienceopen.com This process essentially converts the toxic compound into less harmful, water-soluble metabolites that can be easily excreted. The three major enzyme families involved are:

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a central role in the detoxification of a wide range of foreign compounds, including insecticides. mdpi.com P450s catalyze oxidative reactions that are often the first step in breaking down pyrethroids. mdpi.comnih.gov Overexpression or increased activity of specific P450 genes is frequently linked to pyrethroid resistance in many insect species. mdpi.commdpi.com

Esterases (ESTs): These enzymes hydrolyze the ester bonds present in many insecticides, including pyrethroids like alpha-cypermethrin. mdpi.com This cleavage detoxifies the compound. mdpi.com Elevated esterase activity is a well-documented mechanism of resistance in various pests. scienceopen.comnih.gov

Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to xenobiotics, making them more water-soluble and easier to excrete. mdpi.commdpi.com While often associated with resistance to other insecticide classes, GSTs have also been implicated in pyrethroid detoxification. mdpi.commdpi.com

The involvement of these enzyme systems can be confirmed in laboratory settings by using synergists—chemicals that inhibit these enzymes. When a synergist like Piperonyl Butoxide (PBO), which inhibits P450s, is applied before the insecticide and restores its toxicity, it confirms the role of metabolic resistance. mdpi.comnih.gov

A more subtle but effective strategy for survival is behavioral resistance, where insects evolve behaviors that reduce their contact with the insecticide. ahdb.org.ukescholarship.org This can manifest in several ways, including:

Avoidance: Pests may detect and actively move away from treated surfaces or areas. nih.gov

Reduced Feeding: Insects might cease feeding when they encounter a treated food source. ahdb.org.uk

Changes in Resting Behavior: Mosquitoes, for example, may alter their resting patterns to avoid insecticide-treated bed nets or walls.

These evolved behaviors allow the insect to survive in what would otherwise be a toxic environment by minimizing exposure. nih.gov While less studied than target-site and metabolic resistance, behavioral adaptations are a recognized component of insecticide resistance. escholarship.org

Documented Cases of Resistance in Pest Populations

The repeated application of alpha-cypermethrin in public health and agricultural settings has imposed strong selective pressure, leading to the development of high-level resistance in various key pest species worldwide.

The yellow fever mosquito, Aedes aegypti, is a primary vector for several arboviruses, including dengue, Zika, and chikungunya. nih.govusda.gov Control of this species relies heavily on pyrethroid insecticides. nih.gov

Studies have demonstrated that laboratory strains of Ae. aegypti can develop significant resistance to alpha-cypermethrin under selection pressure. One study found that a selected strain developed an 11.86-fold resistance level after just 12 generations of exposure compared to an unselected strain. nih.gov